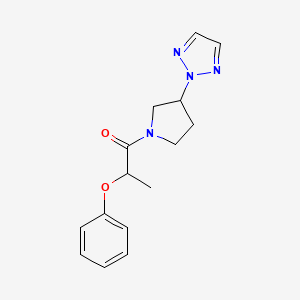
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound that features a triazole ring, a pyrrolidine ring, and a phenoxypropanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via “click” chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Coupling Reactions: The final step involves coupling the triazole and pyrrolidine rings with the phenoxypropanone moiety using standard amide coupling conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole or pyrrolidine rings.
Substitution: The phenoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the phenoxy ring .
Applications De Recherche Scientifique
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a carbonic anhydrase inhibitor, which could have implications for the treatment of diseases such as glaucoma and epilepsy.
Materials Science: The unique structural features of the compound make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound’s ability to interact with various biological targets makes it useful for studying enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets:
Carbonic Anhydrase Inhibition: The compound binds to the active site of carbonic anhydrase enzymes, inhibiting their activity.
Protein-Ligand Interactions: The compound can also interact with other proteins through its triazole and pyrrolidine rings, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2H-1,2,3-triazol-2-yl)-2-phenoxyethanone: This compound is similar in structure but lacks the pyrrolidine ring, which may affect its biological activity and chemical properties.
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxyethanone: This compound is similar but has a different substitution pattern on the phenoxy ring, which can influence its reactivity and interactions with biological targets.
Uniqueness
1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one is unique due to its combination of a triazole ring, a pyrrolidine ring, and a phenoxypropanone moiety. This unique structure allows it to interact with a variety of molecular targets and undergo diverse chemical reactions, making it a versatile compound for research and industrial applications .
Propriétés
IUPAC Name |
2-phenoxy-1-[3-(triazol-2-yl)pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-12(21-14-5-3-2-4-6-14)15(20)18-10-7-13(11-18)19-16-8-9-17-19/h2-6,8-9,12-13H,7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOCBUDRSNESHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)N2N=CC=N2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(5-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidin-3-yl)-1,2,4-oxadiazol-3-yl)pyridin-2(1H)-one](/img/structure/B2683869.png)
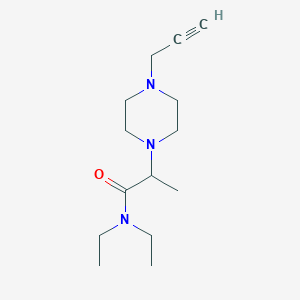
![3-[3-(4-Fluorophenoxy)phenyl]-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propan-1-one](/img/structure/B2683877.png)
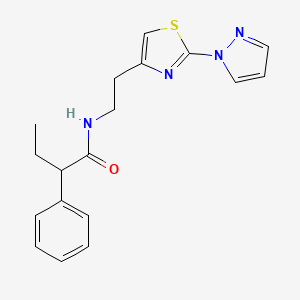
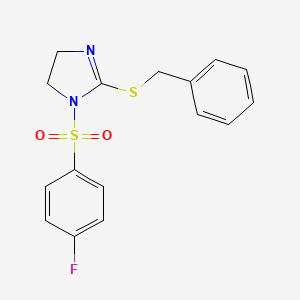
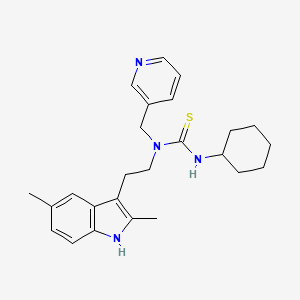

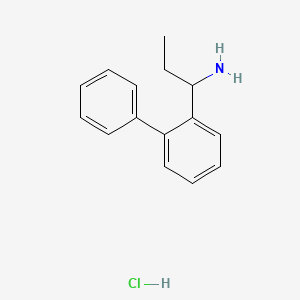
![rac-1-[(1R,3S,5s)-3,5-bis(aminomethyl)cyclohexyl]methanaminetrihydrochloride](/img/structure/B2683884.png)
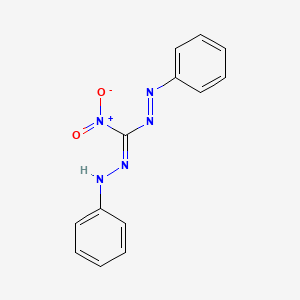
![5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole](/img/structure/B2683887.png)
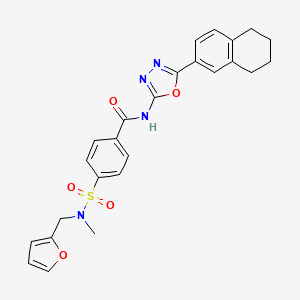
![4-bromo-N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)benzenesulfonamide](/img/structure/B2683890.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)butanamide](/img/structure/B2683892.png)
